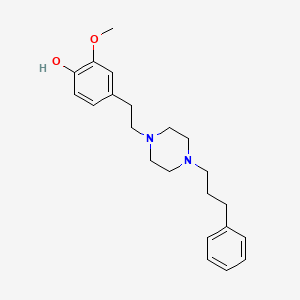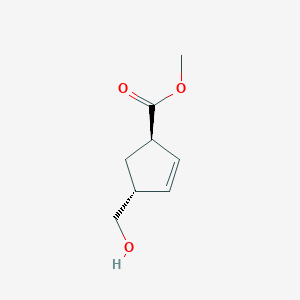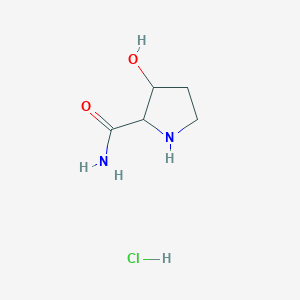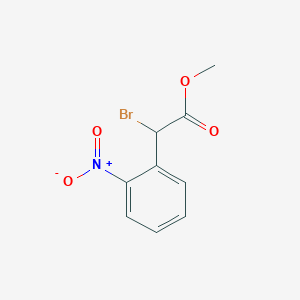
1-Bromo-2-(tosyloxy)naphthalene
Vue d'ensemble
Description
1-Bromo-2-(tosyloxy)naphthalene is an organic compound belonging to the class of naphthalenes. It is characterized by the presence of a bromine atom and a tosyloxy group attached to the naphthalene ring. This compound is widely used in various fields, including medical, environmental, and industrial research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the bromination of naphthalene using bromine or a brominating agent like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in the presence of a catalyst such as zeolites . The reaction is typically carried out in a ball mill under mechanochemical conditions, which enhances the atom economy and efficiency of the process .
Industrial Production Methods
In industrial settings, the continuous bromination of naphthalene can be achieved using twin-screw extrusion techniques. This method allows for the large-scale production of 1-bromo-2-(tosyloxy)naphthalene with high catalytic activity and recyclability of the catalyst .
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-2-(tosyloxy)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form biaryls or biheterocycles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Suzuki–Miyaura Coupling: This reaction typically involves the use of palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted naphthalene derivatives can be formed.
Coupling Products: Biaryls and biheterocycles are the major products formed through cross-coupling reactions.
Applications De Recherche Scientifique
1-Bromo-2-(tosyloxy)naphthalene is utilized in a wide range of scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and in cross-coupling reactions.
Biology: It is used in the development of biologically active compounds and as a probe in biochemical studies.
Medicine: The compound is explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: It is employed in the production of advanced materials and as a reagent in various industrial processes.
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromonaphthalene: Similar to 1-bromo-2-(tosyloxy)naphthalene but lacks the tosyloxy group.
2-Bromonaphthalene: Another isomer of bromonaphthalene with the bromine atom at a different position.
Uniqueness
This compound is unique due to the presence of both a bromine atom and a tosyloxy group, which enhances its reactivity and versatility in various chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and industrial applications.
Propriétés
IUPAC Name |
(1-bromonaphthalen-2-yl) 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrO3S/c1-12-6-9-14(10-7-12)22(19,20)21-16-11-8-13-4-2-3-5-15(13)17(16)18/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJIKCQOKQTWNQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C3=CC=CC=C3C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-methoxy-5-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B3136803.png)













